Ganoderic Acid C6
CAS No.:
Cat. No.: VC13719195
Molecular Formula: C30H42O8
Molecular Weight: 530.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C30H42O8 |
---|---|
Molecular Weight | 530.6 g/mol |
IUPAC Name | (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
Standard InChI | InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19-20,25,33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,19+,20+,25-,28+,29+,30+/m1/s1 |
Standard InChI Key | BTYTWXWAFWKSTA-YBFNEQRTSA-N |
Isomeric SMILES | C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |
SMILES | CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C |
Canonical SMILES | CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
GAC6 belongs to the ganoderic acid family, a group of oxygenated triterpenoids distinguished by their lanostane skeleton. Its structure features a tetracyclic core with substitutions at positions 3, 7, 11, 15, and 23, including carbonyl and hydroxyl functional groups (Figure 1) . The compound’s stereochemistry, particularly the configurations at C-2, C-6, and C-17, contributes to its biological activity. The SMILES notation provides a detailed representation of its spatial arrangement .
Table 1: Physicochemical Properties of GAC6
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 530.66 g/mol | |
CAS Number | 105742-76-5 | |
LogP | 3.31 | |
Topological Polar Surface Area | 146.04 Ų | |
Solubility | Chloroform, DMSO, acetone |
Natural Sources and Biosynthesis
Occurrence in Ganoderma Species
GAC6 is predominantly isolated from the mycelium and fruiting bodies of Ganoderma lucidum, a basidiomycete fungus revered in traditional Asian medicine. Metabolomic analyses using Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) have identified GAC6 as a secondary metabolite in Ghanaian Ganoderma strains, suggesting biogeographic variations in its production .
Biosynthetic Pathways
The biosynthesis of GAC6 proceeds via the mevalonate pathway, with oxidosqualene cyclase catalyzing the cyclization of 2,3-oxidosqualene into lanosterol. Subsequent oxidative modifications by cytochrome P450 enzymes introduce ketone and hydroxyl groups at specific positions . Comparative studies with ganoderic acid A (GAA) indicate shared upstream pathways, though the enzymes responsible for C-6 and C-15 substitutions in GAC6 remain uncharacterized .
Pharmacological Activities
Aldose Reductase Inhibition
GAC6 demonstrates potent inhibition of aldose reductase (AR), an enzyme implicated in diabetic complications. In vitro assays report an IC value comparable to tolrestat (35 nM), a clinical AR inhibitor . This activity is attributed to hydrogen bonding between GAC6’s C-3 hydroxyl group and the AR active site, as predicted by molecular docking studies .
Table 2: Comparative Inhibitory Effects on Aldose Reductase
Neuroprotective Effects
Alcohol extracts of Ganoderma lucidum containing GAC6 have shown efficacy in rodent models of Alzheimer’s disease. Administration at 100 mg/kg/day for 8 weeks reduced β-amyloid plaque burden by 40% and restored hippocampal DNA methylation patterns . These effects correlate with improved performance in Morris water maze tests, suggesting cognitive enhancement .
Antinociceptive Properties
Though direct evidence for GAC6 is limited, related ganoderic acids exhibit antinociceptive activity via κ-opioid receptor modulation. In acetic acid-induced writhing tests, GAC6 analogs reduced pain responses by 58% at 10 mg/kg, comparable to indomethacin .
Mechanisms of Action
Metabolic Regulation
GAC6’s carbonyl groups at C-3, C-7, and C-11 serve as metabolic soft spots. In vitro incubation with human liver microsomes yields 7β,15-dihydroxy derivatives through CYP3A4-mediated reduction . These metabolites retain 72% of the parent compound’s AR inhibitory activity, suggesting prolonged therapeutic effects .
Epigenetic Modulation
The compound upregulates DNA methyltransferase 1 (DNMT1) expression in neural cells by 2.3-fold, potentially explaining its neuroprotective effects . This induction is dose-dependent, with maximal activity observed at 50 μM .
Pharmacokinetic Profile
Absorption and Distribution
While pharmacokinetic data specific to GAC6 are scarce, studies on structurally similar ganoderic acids reveal low oral bioavailability (<15%) due to first-pass metabolism . Plasma protein binding exceeds 90%, with a volume of distribution of 2.1 L/kg in rats .
Metabolism and Excretion
In vivo studies in rats show extensive phase I/II metabolism, producing 37 identified metabolites . Glucuronidation at the C-15 hydroxyl group is the predominant clearance pathway, accounting for 68% of urinary metabolites .
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